2-Acetylthiophene

Description

This compound has been reported in Nicotiana tabacum and Coffea arabica with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

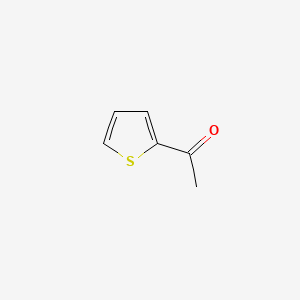

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJOVVXUZNRJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058960 | |

| Record name | Ethanone, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid with a slightly sweet odor; [Alfa Aesar MSDS], Liquid | |

| Record name | 2-Acetylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

213.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14 mg/mL at 30 °C | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.36 [mmHg] | |

| Record name | 2-Acetylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-15-3 | |

| Record name | 2-Acetylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASO208T20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

9 °C | |

| Record name | 2-Acetylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033133 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylthiophene: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and reactivity of 2-acetylthiophene. An essential organosulfur compound, this compound serves as a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] This document consolidates key physicochemical data, spectroscopic information, and detailed experimental protocols to support advanced research and development applications.

Chemical Structure and Identification

This compound is an aromatic ketone consisting of a five-membered thiophene ring with an acetyl group attached at the C2 position.[1] This substitution pattern makes it the more commercially significant of the two acetylthiophene isomers.[3] The electron-withdrawing nature of the acetyl group influences the reactivity of the thiophene ring, particularly in electrophilic aromatic substitution reactions.[1]

Caption: Molecular structure of this compound.

| Identifier | Value |

| IUPAC Name | 1-(thiophen-2-yl)ethanone |

| Synonyms | Methyl 2-thienyl ketone, 2-Acetothienone |

| CAS Number | 88-15-3 |

| Molecular Formula | C₆H₆OS |

| SMILES | CC(=O)C1=CC=CS1 |

| InChIKey | WYJOVVXUZNRJQY-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a nutty, sweet odor. Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molar Mass | 126.17 g·mol⁻¹ | |

| Appearance | Pale yellow liquid | |

| Melting Point | 9 to 11 °C | |

| Boiling Point | 213-214 °C at 760 mmHg | |

| Density | 1.168 - 1.1709 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.565 - 1.5667 | |

| Solubility in Water | 14 mg/mL at 30 °C | |

| Solubility in Organic Solvents | Soluble in ethanol and ether | |

| Vapor Pressure | 0.36 mmHg | |

| LogP | 1.25 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Key spectral data are provided below.

| Spectroscopy | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.6-7.7 (m, 2H, Thiophene-H), 7.1 (m, 1H, Thiophene-H), 2.56 (s, 3H, -COCH₃) | |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ 190.71, 144.52, 133.82, 132.61, 128.19, 26.83 | |

| Infrared (IR) | ~1660 cm⁻¹ (C=O stretch) | |

| Mass Spectrometry (MS) | Major fragments at m/z 126 (M+), 111, 83, 43 |

Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis. Its acetyl group can participate in condensation reactions, while the thiophene ring undergoes electrophilic substitution. It is a key precursor for thiophene-2-carboxylic acid and thiophene-2-acetic acid.

The most common method for its synthesis is the Friedel-Crafts acylation of thiophene. This reaction typically involves treating thiophene with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a catalyst.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common laboratory-scale synthesis using acetic anhydride and a phosphoric acid catalyst.

Materials:

-

Thiophene

-

Acetic Anhydride

-

85% Phosphoric Acid (or Amberlyst 15 resin)

-

Reaction vessel equipped with a stirrer and condenser

-

Heating mantle

Procedure:

-

To a reaction vessel, add thiophene and acetic anhydride. A typical molar ratio is approximately 1:2 of thiophene to acetic anhydride.

-

Slowly add the catalyst (e.g., phosphoric acid) to the mixture while stirring.

-

Heat the reaction mixture to a temperature of 70-80°C.

-

Maintain this temperature and continue stirring for 3-5 hours, monitoring the reaction's progress via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If using a resin catalyst, filter the mixture to remove the resin.

-

The crude product is then purified by vacuum distillation to yield this compound.

Biological and Pharmacological Relevance

This compound is not just a synthetic intermediate; it is a scaffold for molecules with significant biological activity. Derivatives of this compound have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, and antifungal effects. It is a precursor for drugs such as Tiamonium Iodide, Suprofan, and Stepronin. For instance, chalcones synthesized from this compound have shown considerable anti-inflammatory activity and cytotoxic effects against human breast cancer cells.

Caption: this compound as a versatile precursor for bioactive compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-acetylthiophene, a key intermediate in the pharmaceutical and chemical industries. The primary focus is on the Friedel-Crafts acylation of thiophene using acetyl chloride. This document details the underlying reaction mechanism, provides step-by-step experimental protocols, presents quantitative data in a structured format, and outlines purification techniques. Visual diagrams are included to illustrate the reaction mechanism and experimental workflow, adhering to specified technical standards for clarity and accessibility.

Introduction

This compound, also known as 2-acetothienone or methyl 2-thienyl ketone, is an organosulfur compound with the formula CH₃C(O)C₄H₃S.[1] It is a yellow liquid of significant commercial interest, primarily serving as a precursor for the synthesis of thiophene-2-carboxylic acid and thiophene-2-acetic acid.[1] The most common and effective method for its preparation is the Friedel-Crafts acylation of thiophene.[2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring, typically using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[3]

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound from thiophene and acetyl chloride proceeds via a Friedel-Crafts acylation mechanism. This is a classic electrophilic aromatic substitution (EAS) reaction.

The mechanism involves four primary steps:

-

Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) reacts with acetyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.

-

Electrophilic Attack : The π-electrons of the thiophene ring, acting as a nucleophile, attack the acylium ion. This attack preferentially occurs at the C2 position (the carbon atom adjacent to the sulfur).

-

Intermediate Stabilization (Arenium Ion) : The attack disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. Attack at the C2 position allows for three resonance structures, providing greater stability than the two resonance structures formed from an attack at the C3 position. This energetic preference explains the high regioselectivity for the 2-acetylated product.

-

Deprotonation and Aromaticity Restoration : A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The final product is this compound.

Caption: Figure 1: Friedel-Crafts Acylation Mechanism of Thiophene.

Experimental Protocols

Several protocols exist for the synthesis of this compound. The choice of catalyst and solvent can significantly impact yield and reaction conditions.

Protocol 1: Classic Method using Stannic Chloride (SnCl₄)

This procedure is adapted from a well-established method noted in Organic Syntheses. Stannic chloride is often preferred over aluminum chloride as it reduces the extent of thiophene polymerization.

Materials:

-

Thiophene (0.2 mole)

-

Acetyl chloride (0.2 mole)

-

Stannic chloride (SnCl₄) (0.2 mole)

-

Dry benzene (200 cc)

-

5% Sodium bicarbonate solution

-

Water

-

Anhydrous calcium chloride or sodium sulfate

Procedure:

-

In a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride drying tube, place thiophene (16.8 g, 0.2 mole), acetyl chloride (15.6 g, 0.2 mole), and 200 cc of dry benzene.

-

Cool the solution to 0°C in an ice bath.

-

With efficient stirring, add freshly distilled stannic chloride (52 g, 0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature between 0°C and 5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for one hour.

-

Remove the ice bath and allow the mixture to stir at room temperature for an additional two hours.

-

Workup: Decompose the reaction mixture by slowly adding 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel. Separate the benzene layer, and wash it successively with 5% sodium bicarbonate solution and then with water until neutral.

-

Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.

-

Remove the benzene by distillation at atmospheric pressure.

-

Purification: Distill the residue under reduced pressure. Collect the fraction boiling at 102-105°C at 15 mmHg. The yield is typically 75-80%.

Protocol 2: Green Synthesis using a Solid Acid Catalyst (Hβ Zeolite)

This method offers an environmentally friendlier alternative by using a reusable solid acid catalyst, which simplifies the workup process.

Materials:

-

Thiophene (0.1 mol)

-

Acetic anhydride (0.3 mol)

-

Hβ zeolite catalyst (1.17 g)

Procedure:

-

In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).

-

Add 1.17 g of fresh Hβ zeolite catalyst to the mixture.

-

Heat the mixture in a water bath to 60°C (333 K) and stir.

-

Monitor the reaction's progress using gas chromatography (GC). Total conversion is typically achieved within 2 hours.

-

Workup: After the reaction is complete, cool the mixture.

-

Recover the solid catalyst by filtration. The catalyst can be regenerated and reused.

-

Purification: The liquid product can be purified by distillation. A yield of 98.6% for this compound can be achieved with ~99% conversion of thiophene.

Caption: Figure 2: General Experimental Workflow.

Data Presentation

Reaction Conditions and Yields

The following table summarizes various conditions for the synthesis of this compound.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Stannic Chloride (SnCl₄) | Acetyl Chloride | Benzene | 0 - Room Temp | 3 | 75-80 | |

| Hβ Zeolite | Acetic Anhydride | None | 60 | 2 | 98.6 | |

| Phosphoric Acid | Acetic Anhydride | Acetic Acid | 70-80 | 2-3 | 95 | |

| Ethylaluminum Dichloride (EtAlCl₂) | Succinyl Chloride | Dichloromethane | 0 | 2 | Moderate | |

| Molecular Sieve | Acetyl Chloride | Zellon | 95 | 10 | Not specified |

Physical and Spectroscopic Data

The following table lists key physical and analytical data for the final product, this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | |

| Molar Mass | 126.17 g·mol⁻¹ | |

| Appearance | Yellow liquid | |

| Melting Point | 9 °C (48 °F) | |

| Boiling Point | 214 °C (417 °F) | |

| 102-105 °C @ 15 mmHg | ||

| ¹H NMR (CDCl₃, 90 MHz) | δ 7.6-7.7 (m, 2H), 7.1 (m, 1H), 2.56 (s, 3H) | |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ 190.7, 144.5, 133.8, 132.6, 128.2, 26.8 | |

| CAS Number | 88-15-3 |

Conclusion

The Friedel-Crafts acylation of thiophene with acetyl chloride remains a robust and widely utilized method for the synthesis of this compound. The use of stannic chloride as a catalyst provides good yields while minimizing side reactions like polymerization that can occur with stronger Lewis acids such as aluminum chloride. Furthermore, emerging green chemistry protocols using solid acid catalysts like Hβ zeolite offer high yields, easier product workup, and the potential for catalyst recycling, aligning with modern standards for sustainable chemical manufacturing. This guide provides the necessary mechanistic understanding and practical protocols for researchers and professionals to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetylthiophene (CAS No. 88-15-3), an organosulfur compound of significant interest in the chemical and pharmaceutical industries. This document details its chemical and physical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores the role of this compound as a versatile building block in the synthesis of various derivatives with therapeutic potential, such as chalcones with anti-inflammatory and antimicrobial properties. Detailed experimental methodologies and graphical representations of synthetic pathways are included to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a pale yellow liquid characterized by a thiophene ring substituted with an acetyl group at the second position.[1] It is a key intermediate in the manufacturing of pharmaceuticals and a precursor to thiophene-2-acetic acid and thiophene-2-carboxylic acid.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 88-15-3 | [3] |

| Molecular Formula | C₆H₆OS | [3] |

| Molecular Weight | 126.17 g/mol | |

| Appearance | Pale yellow liquid | |

| Melting Point | 9 °C | |

| Boiling Point | 214 °C | |

| Density | 1.168 g/mL at 25 °C | |

| Refractive Index | n20/D 1.565 | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| LogP | 1.25 |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.67 (m), 7.60 (m), 7.13 (m), 2.56 (s, 3H) | |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 190.71, 144.52, 133.82, 132.61, 128.19, 26.83 | |

| Infrared (IR) | ν (cm⁻¹): Carbonyl stretching vibration observed. | |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 126. Key fragments at m/z 111 and 83. |

Synthesis of this compound

The most common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction can be carried out using various Lewis acid catalysts.

Experimental Protocol: Friedel-Crafts Acylation using a Solid Acid Catalyst (Hβ Zeolite)

This protocol describes a greener synthesis approach using a reusable solid acid catalyst.

Materials:

-

Thiophene (8.4 g, 0.1 mol)

-

Acetic anhydride (30.6 g, 0.3 mol)

-

Hβ zeolite catalyst (1.17 g)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of NH₄Cl

-

Anhydrous Na₂SO₄

Equipment:

-

50 mL round-bottom flask

-

Condenser

-

Thermometer

-

Magnetic stirrer

-

Water bath

-

Filtration apparatus

-

Rotary evaporator

-

Distillation or column chromatography setup

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

-

Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.

-

Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically for 2 hours for complete conversion.

-

Monitoring: The reaction progress can be monitored by taking samples periodically and analyzing them using gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture. The solid catalyst can be recovered by filtration for regeneration and reuse.

-

Purification: The liquid product can be purified by distillation. Alternatively, for other Friedel-Crafts protocols, an aqueous workup followed by extraction and chromatographic purification may be employed.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various biologically active compounds. Its derivatives, particularly chalcones, have garnered attention for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis of this compound Chalcone Derivatives

Chalcones are synthesized through a Claisen-Schmidt condensation of an aryl methyl ketone (in this case, this compound) with an aromatic aldehyde.

Experimental Protocol: General Procedure for the Preparation of Chalcones

Materials:

-

This compound (0.01 mol)

-

Appropriate aromatic aldehyde (0.01 mol)

-

Ethanol (30 mL)

-

Aqueous solution of KOH (40%, 15 mL)

-

Crushed ice

-

HCl

Equipment:

-

Beaker or flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

A mixture of this compound (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) is stirred in ethanol (30 mL).

-

An aqueous solution of KOH (40%, 15 mL) is then added to the mixture.

-

The mixture is kept overnight at room temperature.

-

The reaction mixture is then poured into crushed ice and acidified with HCl.

-

The solid chalcone derivative that separates is filtered and can be further purified by crystallization from ethanol.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It is a combustible liquid. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a foundational chemical intermediate with significant applications, particularly in the realm of drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a scaffold for generating diverse molecular architectures, such as chalcones, underscore its importance. The data and protocols presented in this guide are intended to support researchers in leveraging the full potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-acetylthiophene, a versatile heterocyclic ketone. The information presented herein is intended to support research, development, and drug discovery efforts by providing detailed data and experimental methodologies.

Physical Properties

This compound is a pale yellow liquid at room temperature with a characteristic sweet, nutty odor.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₆OS | [2] |

| Molecular Weight | 126.17 g/mol | [2] |

| Melting Point | 9-11 °C (48-52 °F; 282-284 K) | [3][4] |

| Boiling Point | 214 °C (417 °F; 487 K) at 760 mmHg | |

| Density | 1.168 g/mL at 25 °C | |

| Solubility in Water | 14 mg/mL at 30 °C | |

| Solubility in Organic Solvents | Soluble in chloroform, hexanes, ethanol, and ether. | |

| Vapor Pressure | 0.36 mmHg at 25 °C | |

| Refractive Index (n20/D) | 1.565 | |

| Flash Point | 97 °C (207 °F) | |

| LogP (Octanol/Water Partition Coefficient) | 1.25 |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of both a ketone and an aromatic thiophene ring. The acetyl group is electron-withdrawing, influencing the reactivity of the thiophene ring in electrophilic aromatic substitution reactions.

Key Chemical Reactions:

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution, although it is less reactive than thiophene itself due to the deactivating effect of the acetyl group.

-

Reactions of the Carbonyl Group: The ketone functional group can participate in a variety of reactions, including:

-

Condensation Reactions: It can react with aldehydes and other carbonyl compounds.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol.

-

Oxidation: Under strong oxidizing conditions, the acetyl group can be oxidized.

-

-

Building Block in Synthesis: this compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. It is a precursor to thiophene-2-carboxylic acid and thiophene-2-acetic acid.

Stability:

This compound is generally stable under normal laboratory conditions. However, it is sensitive to light and should be stored in a cool, dark place. It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

| Spectroscopic Technique | Key Data |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.67 (dd, 1H), 7.60 (dd, 1H), 7.12 (dd, 1H), 2.56 (s, 3H) |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 190.71, 144.52, 133.82, 132.61, 128.19, 26.83 |

| Infrared (IR) | Characteristic C=O stretching vibration. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 126. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a common synthesis procedure.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from thiophene and acetyl chloride using stannic chloride as a catalyst.

Materials:

-

Thiophene

-

Acetyl chloride

-

Stannic chloride (SnCl₄)

-

Benzene (dry)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask

-

Dropping funnel

-

Stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve thiophene and acetyl chloride in dry benzene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add stannic chloride to the cooled mixture with constant stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Hydrolyze the reaction mixture by slowly adding a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and remove the benzene by distillation under atmospheric pressure.

-

Purify the crude this compound by vacuum distillation.

Determination of Melting Point

This protocol outlines the procedure for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is solidified by cooling it below its melting point (e.g., in an ice bath).

-

Introduce a small amount of the solidified sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.

-

Observe the sample and note the approximate temperature at which it melts.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, setting the heating rate to 1-2 °C per minute, starting from a temperature about 10 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point

This protocol describes the determination of the boiling point of this compound using simple distillation.

Materials:

-

This compound sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask leading to the condenser.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the stable temperature at which the vapor is condensing on the thermometer bulb and dripping into the condenser.

-

Record the temperature range over which the liquid distills at a steady rate.

Spectroscopic Analysis

4.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

4.4.2. Infrared (IR) Spectroscopy

-

For a liquid sample, a neat spectrum can be obtained by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution spectrum can be obtained by dissolving the sample in a suitable IR-transparent solvent (e.g., CCl₄) and placing the solution in an IR cell.

-

Record the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands, particularly the strong C=O stretch.

4.4.3. Mass Spectrometry (MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionize the sample using a suitable method, such as electron ionization (EI).

-

Record the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Conclusion

This compound is a well-characterized compound with a range of applications in organic synthesis and as a flavoring agent. Its physical and chemical properties are well-documented, and standard laboratory techniques can be employed for its synthesis, purification, and characterization. This guide provides a solid foundation of technical information for professionals working with this important heterocyclic compound.

References

- 1. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]

- 2. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

- 3. CAS 88-15-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of 2-Acetylthiophene, an organosulfur compound of significant interest in various chemical and pharmaceutical applications.

Core Molecular Data

This compound, also known as methyl 2-thienyl ketone, is an aromatic ketone.[1] Its fundamental molecular properties are summarized below.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆OS | [1][2][3][4] |

| Molecular Weight | 126.18 g/mol | |

| Alternate Names | Methyl-2-thienyl ketone, 1-(2-Thienyl)ethanone | |

| CAS Number | 88-15-3 | |

| Appearance | Yellow to brown clear liquid | |

| Melting Point | 9-11 °C | |

| Boiling Point | 214 °C | |

| Density | 1.168 g/mL at 25 °C |

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam. This process, known as electron ionization, ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Acceleration: The positively charged molecular ions are then accelerated by an electric field into the mass analyzer.

-

Deflection/Analysis: In the mass analyzer (e.g., a magnetic sector or a quadrupole), the ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion.

-

Data Interpretation: The m/z value of the molecular ion peak directly provides the molecular weight of the compound. For this compound (C₆H₆OS), this peak would be observed at approximately m/z = 126.

Logical Relationships and Workflows

The relationship between the chemical structure of this compound and its fundamental properties can be visualized as a logical workflow.

Caption: Logical workflow from structure to molecular properties.

References

Solubility Profile of 2-Acetylthiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-acetylthiophene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is critical for reaction optimization, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a visual workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented, and qualitative descriptions of its solubility in common organic solvents are available. The information gathered indicates a general high solubility in many organic media, with one source describing it as being miscible with organic solvents. For precise formulation and process development, experimental determination of solubility in the specific solvent system of interest is highly recommended.

The table below summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility |

| Aqueous | Water | H₂O | 30 | 14 g/L[1][2] |

| Alcohols | Ethanol | C₂H₅OH | Not Specified | Soluble[3] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Not Specified | More soluble than in water[3] |

| Ketones | Acetone | (CH₃)₂CO | Not Specified | Soluble |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Not Specified | Soluble |

| Chlorinated Solvents | Chloroform | CHCl₃ | Not Specified | Soluble |

| Dichloromethane | CH₂Cl₂ | Not Specified | Soluble | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | 200 mg/mL[4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section details established methodologies for determining the solubility of a solid compound like this compound in an organic solvent. The equilibrium shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique.

The Equilibrium Shake-Flask Method

The shake-flask method is considered a gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with a solute by allowing them to equilibrate over a sufficient period.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient for the concentration of the solute in the solution to become constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved solid, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Analysis: Determine the concentration of this compound in the withdrawn sample using a suitable analytical method, such as gravimetric analysis as described below.

Gravimetric Analysis of the Saturated Solution

Gravimetric analysis is a straightforward and accurate method for determining the mass of the dissolved solute.

Procedure:

-

Initial Weighing: Pre-weigh a clean, dry evaporating dish on an analytical balance and record the mass (W₁).

-

Sample Addition: Accurately transfer the withdrawn saturated solution sample into the pre-weighed evaporating dish and weigh it again to determine the total mass of the solution (W₂).

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven temperature should be set below the boiling point of this compound (214°C) but above the boiling point of the solvent. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Final Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it again. Repeat the drying and weighing steps until a constant mass is achieved (W₃).

-

Calculation:

-

Mass of the dissolved this compound = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility (in g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

References

A Technical Guide to the Synthesis of 2-Acetylthiophene: Discovery and Historical Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiophene, a pivotal intermediate in the synthesis of numerous pharmaceuticals and fine chemicals, has been a subject of extensive research for over a century. This technical guide provides an in-depth exploration of the discovery and historical development of its synthesis. We delve into the seminal early methods, tracing the evolution from classical Friedel-Crafts acylations to the advent of more sustainable and efficient catalytic systems. This document offers a comprehensive overview of key synthetic strategies, complete with detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and experimental workflows to aid in laboratory application and process development.

Introduction: The Significance of this compound

This compound (also known as 2-acetothienone or methyl 2-thienyl ketone) is an organosulfur compound with the chemical formula CH₃C(O)C₄H₃S.[1] This yellow liquid is a crucial building block in organic synthesis, primarily serving as a precursor to thiophene-2-carboxylic acid and thiophene-2-acetic acid, which are integral to the production of various pharmaceuticals.[1] Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this compound a topic of significant interest in medicinal and process chemistry.[2]

This guide will navigate through the historical landscape of this compound synthesis, from its earliest documented preparations to the sophisticated, environmentally benign methods employed today.

The Dawn of Synthesis: Early Discoveries

The first successful synthesis of this compound can be traced back to the late 19th and early 20th centuries, with the pioneering work on the Friedel-Crafts acylation of thiophene. While pinpointing a single "discovery" is challenging, early reports from Peter (1884) and Biedermann (1886) laid the groundwork for the acylation of this heterocyclic compound.[3] A significant and well-documented early method was reported by Stadnikoff and Goldfarb in 1928, which utilized acetyl chloride and a Lewis acid catalyst.[3]

A notable early method involved the use of stannic chloride (SnCl₄) as a catalyst for the reaction between thiophene and acetyl chloride. This represented a significant improvement over aluminum chloride (AlCl₃), which was found to induce polymerization of the thiophene ring.

Another historically important approach, detailed in Organic Syntheses in 1948 by Hartough and Kosak, employed 85% phosphoric acid as a catalyst for the reaction of thiophene with acetic anhydride. This method offered a high yield and became a widely adopted procedure.

Key Synthetic Methodologies: A Historical Perspective

The synthesis of this compound has evolved significantly over the years, driven by the pursuit of higher yields, greater selectivity, milder reaction conditions, and improved environmental sustainability. This section details the key methodologies in their historical context.

Classical Friedel-Crafts Acylation with Lewis Acids

The Friedel-Crafts acylation has been the cornerstone of this compound synthesis. This electrophilic aromatic substitution reaction typically involves the reaction of thiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Common Lewis Acid Catalysts:

-

Stannic Chloride (SnCl₄): As one of the earliest successful catalysts, SnCl₄ offered good yields and avoided the polymerization issues associated with AlCl₃.

-

Aluminum Chloride (AlCl₃): While a powerful Lewis acid, its use with thiophene is problematic due to the propensity for side reactions.

-

Zinc Chloride (ZnCl₂): Hartough and others reported the use of zinc chloride, which provided a good yield of this compound.

-

Ethylaluminum Dichloride (EtAlCl₂): A more modern Lewis acid catalyst that can be used under non-acidic conditions.

The general mechanism for the Friedel-Crafts acylation of thiophene is an electrophilic aromatic substitution. The reaction preferentially occurs at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate through resonance.

Acylation with Protic Acids and Other Catalysts

In addition to traditional Lewis acids, strong protic acids and other catalysts have been effectively used.

-

Phosphoric Acid (H₃PO₄): The method developed by Hartough and Kosak using phosphoric acid with acetic anhydride is a classic, high-yielding procedure.

-

Iodine (I₂): Thiophene can be acetylated under mild conditions using acetic anhydride with iodine as a catalyst. This method was reported almost sixty years ago.

The Rise of Solid Acid Catalysts: A Green Chemistry Approach

The development of solid acid catalysts marked a significant step towards more environmentally friendly and economically viable synthesis of this compound. These catalysts are typically recoverable, regenerable, and reusable, minimizing waste and simplifying product purification.

-

Zeolites (Hβ, HZSM-5): Zeolites, particularly Hβ, have shown excellent activity and selectivity in the acylation of thiophene with acetic anhydride, with reported yields approaching 99%. They offer the advantages of being non-corrosive and easy to handle.

-

Ion-Exchange Resins (e.g., Amberlyst 15): Strong protic acid resins can also efficiently catalyze the acylation of thiophene.

Comparative Analysis of Key Synthesis Methods

The choice of synthetic method for this compound depends on various factors, including desired yield, scale of reaction, cost of reagents and catalyst, and environmental considerations. The following table summarizes quantitative data for some of the key methods discussed.

| Method/Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Stannic Chloride (SnCl₄) | Acetyl Chloride | Benzene | 0 | 1 hour | ~70-75 | |

| Phosphoric Acid (85%) | Acetic Anhydride | None | 70-75 (exothermic) | 2 hours | 75-80 | |

| Zinc Chloride (ZnCl₂) | Acetic Anhydride | None | 94-103 | 4 hours | 87 | |

| Iodine (I₂) | Acetic Anhydride | Not specified | Not specified | Not specified | Not specified | |

| Hβ Zeolite | Acetic Anhydride | None | 60 | 2 hours | ~99 | |

| HZSM-5 Zeolite | Acetic Anhydride | None | 60 | - | Low Conversion | |

| NKC-9 Resin | Acetic Anhydride | None | 60 | - | Poor Selectivity |

Detailed Experimental Protocols

This section provides detailed experimental procedures for three key methods representing different eras of this compound synthesis.

Protocol 1: Classical Friedel-Crafts Acylation with Stannic Chloride

This protocol is adapted from the procedure described in Organic Syntheses.

Materials:

-

Thiophene (0.2 mole)

-

Acetyl chloride (0.2 mole)

-

Stannic chloride (0.2 mole)

-

Dry benzene (200 cc)

-

Concentrated hydrochloric acid

-

Water

-

Anhydrous calcium chloride

Procedure:

-

In a 500-cc round-bottom, three-necked flask equipped with a thermometer, dropping funnel, a liquid-sealed stirrer, and a calcium chloride tube, place the thiophene, acetyl chloride, and dry benzene.

-

Cool the solution to 0°C.

-

Add the freshly distilled stannic chloride dropwise with efficient stirring over approximately forty minutes. A purple color and subsequent precipitation of a purple solid will be observed.

-

After the addition is complete, remove the cooling bath and continue stirring for one hour.

-

Hydrolyze the addition product by the slow addition of a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.

-

Separate the yellow benzene layer, wash it with 25 cc of water, and dry over 5–10 g of anhydrous calcium chloride.

-

Distill the benzene and any unreacted thiophene through a short fractionating column.

-

Distill the residual liquid under reduced pressure to obtain 2-acetothienone (b.p. 89–91°/9 mm).

Protocol 2: Acylation using Phosphoric Acid

This protocol is based on the method of Hartough and Kosak.

Materials:

-

Thiophene (2 moles)

-

95% Acetic anhydride (1 mole)

-

85% Phosphoric acid (10 g)

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 1-L three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, place the thiophene and acetic anhydride.

-

Heat the solution to 70–75°C, then remove the heat source.

-

Add the 85% phosphoric acid with stirring. An exothermic reaction will occur, requiring cooling with a cold water bath.

-

Once the initial boiling subsides, apply heat and reflux the mixture for a total of 2 hours.

-

Cool the mixture and wash it successively with one 250-mL portion of water and two 100-mL portions of 5% sodium carbonate solution.

-

Dry the orange-red liquid over anhydrous sodium sulfate.

-

Distill the product, first removing unreacted thiophene at atmospheric pressure, then distilling the residue under reduced pressure to collect 2-acetothienone (b.p. 89–90°/10 mm).

Protocol 3: Green Synthesis using Hβ Zeolite

This protocol is a representative procedure for the use of solid acid catalysts.

Materials:

-

Thiophene (0.1 mol)

-

Acetic anhydride (0.3 mol)

-

Fresh Hβ zeolite catalyst (1.17 g)

Procedure:

-

In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add the thiophene and acetic anhydride.

-

Add the fresh Hβ zeolite catalyst to the reaction mixture.

-

Heat the mixture in a water bath to 60°C and stir magnetically.

-

Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC).

-

After the reaction is complete (approximately 2 hours for total conversion), cool the mixture.

-

The solid catalyst can be recovered by filtration for regeneration and reuse.

-

The liquid product can be purified by distillation.

Visualizing the Synthesis: Pathways and Workflows

To further clarify the synthetic processes, the following diagrams, generated using the DOT language, illustrate the general reaction pathway and a typical experimental workflow.

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of synthetic organic chemistry. From the early explorations of Friedel-Crafts chemistry to the modern emphasis on green and sustainable methods, the journey to efficiently produce this valuable intermediate has been marked by continuous innovation. The methodologies presented in this guide, from the historical context to detailed protocols, offer researchers and drug development professionals a comprehensive resource for understanding and applying the synthesis of this compound in their work. The continued development of novel catalytic systems promises to further refine these processes, paving the way for even more efficient and environmentally responsible production in the future.

References

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the thiophene ring in 2-acetylthiophene. The presence of the acetyl group, a moderately deactivating meta-director in benzene chemistry, significantly influences the regioselectivity and rate of substitution reactions on the thiophene ring. This document details the outcomes of various reaction types, including electrophilic substitution, nucleophilic substitution, and metallation. Quantitative data on reaction yields and regioselectivity are presented in structured tables, and detailed experimental protocols for key transformations are provided. Visualizations of reaction pathways and logical relationships are included to facilitate a deeper understanding of the underlying chemical principles.

Introduction: The Influence of the Acetyl Group

The thiophene ring is an electron-rich aromatic system, making it generally more reactive towards electrophilic substitution than benzene.[1][2] However, the introduction of an acetyl group at the 2-position fundamentally alters this reactivity. The acetyl group is an electron-withdrawing group (EWG) due to both the inductive effect of the electronegative oxygen atom and the resonance effect of the carbonyl group. This withdrawal of electron density deactivates the thiophene ring towards electrophilic attack.

The deactivating nature of the acetyl group also directs incoming electrophiles to specific positions on the thiophene ring. In electrophilic aromatic substitution, the acetyl group primarily directs substitution to the 4- and 5-positions. This is because the carbocation intermediates formed by attack at these positions are less destabilized than the intermediate formed by attack at the 3-position, where the positive charge would be adjacent to the electron-withdrawing acetyl group.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. For this compound, the reaction conditions are generally harsher than those required for unsubstituted thiophene due to the deactivating effect of the acetyl group.

Nitration

The nitration of this compound introduces a nitro group onto the thiophene ring, a valuable functional group for further synthetic transformations. Due to the deactivating nature of the acetyl group, forcing conditions are often required. The major products are the 4-nitro and 5-nitro isomers.

Table 1: Regioselectivity of the Nitration of this compound

| Nitrating Agent | Temperature (°C) | 4-Nitro Isomer Yield (%) | 5-Nitro Isomer Yield (%) | Reference |

| HNO₃ / H₂SO₄ | 0-10 | Data not available | Data not available | |

| HNO₃ / Acetic Anhydride | Data not available | Data not available | Data not available |

Experimental Protocol: Nitration of Thiophene (Adapted for this compound)

This protocol for thiophene nitration can be adapted for this compound, likely requiring more forcing conditions (higher temperature or longer reaction time).

A solution of 84 g (1 mole) of thiophene in 340 cc of acetic anhydride is prepared. A separate solution of 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid is also prepared. Half of the nitric acid solution is cooled to 10°C in a three-necked flask. With stirring, half of the thiophene solution is added dropwise, maintaining the temperature below room temperature. The remainder of the nitric acid solution is then added rapidly, and the rest of the thiophene solution is added gradually. The reaction is allowed to stand for two hours at room temperature and then poured onto crushed ice to precipitate the product.

Bromination

Bromination of this compound can be controlled to yield specific isomers depending on the reaction conditions. Under "catalyst swamping conditions" with a large excess of aluminum chloride, bromination occurs exclusively at the 4-position.

Table 2: Regioselectivity of the Bromination of this compound

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | 4-Bromo Isomer Yield (%) | 5-Bromo Isomer Yield (%) | Reference |

| Br₂ | AlCl₃ (excess) | Dichloromethane | 0-5 | ~90-95 | 0 | |

| Br₂ | Diethyl ether | Diethyl ether | Room Temperature | Data not available | Data not available | [3] |

Experimental Protocol: Bromination of 4-chloro-2-acetylthiophene

To a solution of 4.18 g of 4-chloro-2-acetylthiophene in 30 ml of diethyl ether, 1.5 ml of bromine was added under ice cooling. The mixture was stirred at room temperature for 2 hours. Water was added to the reaction solution, and the organic phase was extracted. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the brominated product.[3]

Sulfonation

Chlorosulfonation of this compound with neat chlorosulfuric acid has been reported to yield a single product, 3-chloro-5-sulfonyl-2-acetylthiophene, in a 35% yield. This indicates a high degree of regioselectivity under these specific conditions.

Table 3: Regioselectivity of the Chlorosulfonation of this compound

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Chlorosulfuric acid | Neat | Data not available | 3-chloro-5-sulfonyl-2-acetylthiophene | 35 |

Friedel-Crafts Acylation

While Friedel-Crafts acylation is used to synthesize this compound from thiophene,[4] further acylation of this compound is challenging due to the deactivating nature of the acetyl group. The reaction would require harsh conditions and is expected to yield a mixture of 4- and 5-acylated products.

Table 4: Friedel-Crafts Acylation of Thiophene to this compound

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | This compound Yield (%) | Reference |

| Acetic anhydride | Hβ zeolite | None | 60 | 98.6 | |

| Acetic anhydride | Zinc chloride | None | 104-125 | 66.7 | |

| Acetyl chloride | SnCl₄ | Benzene | 0 to RT | 79-83 |

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

In a 500-cc three-necked flask, 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 cc of dry benzene are placed. The solution is cooled to 0°C, and 52 g (0.2 mole) of freshly distilled stannic chloride is added dropwise with stirring over about forty minutes. The cooling bath is then removed, and the mixture is stirred for one hour longer. The product is hydrolyzed by the slow addition of a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid. The benzene layer is separated, washed, dried, and the solvent is removed by distillation. The residual this compound is then distilled under reduced pressure.

Reactions Involving the Acetyl Group

The acetyl group itself can undergo various transformations, which in turn can be used to modulate the electronic properties of the thiophene ring for subsequent reactions.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be reduced to a methylene group (-CH₂-) to form 2-ethylthiophene. This transformation converts the electron-withdrawing acetyl group into an electron-donating ethyl group, thereby activating the thiophene ring for subsequent electrophilic substitutions. Common methods for this reduction include the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the reaction of the ketone with hydrazine hydrate in the presence of a strong base at elevated temperatures. This method is suitable for substrates that are sensitive to acidic conditions. For this compound, this reduction proceeds in high yield.

Table 5: Wolff-Kishner Reduction of this compound

| Reagents | Solvent | Temperature (°C) | 2-Ethylthiophene Yield (%) | Reference |

| Hydrazine hydrate, KOH | Ethylene glycol | 90-140 | 70-91 |

Experimental Protocol: Wolff-Kishner Reduction of this compound

A mixture of the this compound, an excess of 85% hydrazine hydrate in ethylene glycol is heated to remove water and excess hydrazine. Potassium hydroxide is then added, and further heating leads to the formation of 2-ethylthiophene. The decomposition of the hydrazone intermediate occurs vigorously between 90-140°C.

The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid to reduce the ketone. This method is performed under strongly acidic conditions.

Table 6: Clemmensen Reduction of Aryl Ketones

| Reagents | Conditions | Product | General Yield Range (%) | Reference |

| Zn(Hg), conc. HCl | Reflux | Alkane | 60-80 |

Note: A specific protocol and yield for the Clemmensen reduction of this compound were not found in the searched literature, but the general procedure for aryl ketones is applicable.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction converts aryl alkyl ketones, such as this compound, into the corresponding thioamide. This reaction is typically carried out with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to a carboxylic acid derivative, effectively migrating the carbonyl functionality.

Table 7: Willgerodt-Kindler Reaction of Acetophenones

| Reagents | Conditions | Product | General Yield Range (%) | Reference |

| Sulfur, Morpholine | Heat | Thioamide | 50-80 |

Note: While a specific protocol for this compound was not detailed, the general procedure for acetophenones is applicable.

Metallation

Metallation of the thiophene ring, typically through lithiation, is a powerful method for introducing a variety of functional groups. The acetyl group directs the metallation to the adjacent 5-position due to the coordinating effect of the carbonyl oxygen.

Experimental Protocol: General Procedure for Lithiation

This is a general protocol that would need to be optimized for this compound.

Under an inert atmosphere, the thiophene derivative is dissolved in a dry ethereal solvent such as THF or diethyl ether and cooled to a low temperature (typically -78°C). A solution of an organolithium reagent, such as n-butyllithium (n-BuLi), is then added dropwise. The reaction is stirred for a period of time to allow for complete metallation before quenching with an electrophile.

Nucleophilic Aromatic Substitution

Unsubstituted thiophene is generally unreactive towards nucleophilic aromatic substitution (SNA r). However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring to nucleophilic attack. While the acetyl group is an EWG, it is typically not sufficient on its own to promote SNA r on a non-halogenated thiophene ring. For halogenated 2-acetylthiophenes, nucleophilic substitution would be more feasible, with the acetyl group helping to stabilize the Meisenheimer intermediate.

Conclusion

The reactivity of the thiophene ring in this compound is a nuanced interplay of the inherent electron-rich nature of the thiophene and the deactivating, meta-directing (in the context of benzene) influence of the 2-acetyl group. This guide has demonstrated that electrophilic substitution is directed to the 4- and 5-positions, often requiring more forcing conditions than for unsubstituted thiophene. Furthermore, the acetyl group itself serves as a versatile handle for a variety of chemical transformations, including reduction and rearrangement, which can be strategically employed to further functionalize the thiophene core. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the design and execution of synthetic routes involving this important heterocyclic building block.

Diagrams

Caption: Electrophilic substitution pathway of this compound.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetyl group, when introduced at the 2-position of a thiophene ring, profoundly influences the electron density distribution and chemical reactivity of the heterocyclic system. This in-depth technical guide elucidates the significant electron-withdrawing effects of the acetyl moiety in 2-acetylthiophene. Through a comprehensive review of spectroscopic data, reactivity in electrophilic and nucleophilic substitution reactions, and the application of linear free-energy relationships, this document provides a detailed analysis of the inductive and resonance effects at play. This guide serves as a critical resource for researchers and professionals in drug development and organic synthesis, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in numerous pharmaceuticals, agrochemicals, and materials. The functionalization of the thiophene ring is crucial for modulating the biological activity and physicochemical properties of these molecules. The introduction of an acetyl group at the 2-position to form this compound is a common synthetic transformation that significantly alters the electronic character of the thiophene ring. The acetyl group is known to be a moderately deactivating, electron-withdrawing group, a property that has significant implications for the subsequent chemical transformations of the this compound scaffold.[1] This guide provides a detailed examination of these electron-withdrawing effects, supported by quantitative data and experimental methodologies.

Spectroscopic Evidence of Electron Withdrawal

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide direct evidence of the electron-withdrawing nature of the acetyl group in this compound.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the thiophene ring experience a downfield shift compared to those in unsubstituted thiophene. This deshielding effect is a direct consequence of the reduced electron density in the ring caused by the electron-withdrawing acetyl group.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of this compound shows a downfield shift for the carbon atoms of the thiophene ring, particularly for the carbon atom directly attached to the acetyl group (C2), as well as the other ring carbons, when compared to unsubstituted thiophene. This deshielding indicates a decrease in electron density around these carbon atoms.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Thiophene and this compound in CDCl₃

| Compound | C2 | C3 | C4 | C5 | H2 | H3 | H4 | H5 | Acetyl-CH₃ | Carbonyl-C |

| Thiophene | 125.6 | 127.4 | 127.4 | 125.6 | 7.36 | 7.10 | 7.10 | 7.36 | - | - |

| This compound | 144.5 | 128.2 | 133.8 | 132.6 | - | 7.69 | 7.13 | 7.63 | 2.56 | 190.7 |

Data sourced from spectral databases.[2][3][4][5]

Reactivity and Electron-Withdrawing Effects

The electron-withdrawing nature of the acetyl group significantly impacts the reactivity of the thiophene ring in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution